Thieno[3,2-b]thiophene-3-carbonitrile
CAS No.: 1467663-01-9
Cat. No.: VC4867602
Molecular Formula: C7H3NS2
Molecular Weight: 165.23
* For research use only. Not for human or veterinary use.
![Thieno[3,2-b]thiophene-3-carbonitrile - 1467663-01-9](/images/structure/VC4867602.png)
Specification
CAS No. | 1467663-01-9 |
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Molecular Formula | C7H3NS2 |
Molecular Weight | 165.23 |
IUPAC Name | thieno[3,2-b]thiophene-6-carbonitrile |
Standard InChI | InChI=1S/C7H3NS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4H |
Standard InChI Key | JKHVZSCXRIWZSA-UHFFFAOYSA-N |
SMILES | C1=CSC2=C1SC=C2C#N |
Introduction
Chemical Identity and Structural Features
Thieno[3,2-b]thiophene-3-carbonitrile (C₇H₃NS₂) is a planar, bicyclic aromatic system comprising two fused thiophene rings with a nitrile substituent at the 3-position. Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Weight | 165.24 g/mol | |
CAS Number | 1467663-01-9 | |
SMILES Notation | N#Cc1csc2ccsc12 | |
Purity (Commercial) | ≥95% | |
Physical Form | White to yellow solid |
The nitrile group introduces significant electron-withdrawing character, modulating the compound’s electronic structure and enabling participation in conjugation with the π-system of the fused thiophene rings . This electronic modulation is critical for applications requiring tunable bandgaps, such as organic semiconductors .
Synthesis and Functionalization
Direct Synthesis Routes
While no explicit synthesis protocol for Thieno[3,2-b]thiophene-3-carbonitrile is detailed in the literature, analogous methods for related thienothiophene derivatives provide a framework:
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Friedel-Crafts Acylation: Thieno[3,2-b]thiophene precursors are functionalized via electrophilic substitution. For example, intramolecular cyclization of 3-bromothiophene derivatives can yield the core scaffold .
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Metalation-Electrophilic Quenching: Sequential deprotonation using strong bases (e.g., TMPMgCl·LiCl) followed by reaction with electrophiles like cyanogen bromide enables nitrile group introduction .
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Cross-Coupling Reactions: Suzuki or Stille couplings with boronic acids or stannanes facilitate aryl group incorporation at specific positions .
Post-Functionalization Strategies
The nitrile group serves as a handle for further chemical modifications:
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Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions .
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Nucleophilic Additions: Reaction with Grignard reagents to form ketones or secondary amines .
Physicochemical Properties
Thermal Stability
Thienothiophene derivatives exhibit robust thermal stability, with decomposition temperatures often exceeding 250°C . While specific data for the 3-carbonitrile isomer is lacking, its structural similarity to 2-carbonitrile analogs (melting point: 48–52°C) suggests comparable behavior.
Spectroscopic Characteristics
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UV-Vis Absorption: Thienothiophene derivatives typically show absorption maxima in the 300–400 nm range, attributed to π→π* transitions. The nitrile group red-shifts absorption due to enhanced conjugation .
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Fluorescence: Emission spectra often display large Stokes shifts (>5,000 cm⁻¹), indicative of intramolecular charge-transfer states .
Electrochemical Behavior
Cyclic voltammetry of similar compounds reveals reversible oxidation and reduction peaks, with HOMO/LUMO levels suitable for charge transport in organic field-effect transistors (OFETs) . The nitrile group lowers LUMO energy, improving electron affinity .
Applications in Materials Science
Organic Semiconductors
Thieno[3,2-b]thiophene-3-carbonitrile’s rigid, planar structure and electron-deficient nature make it a candidate for n-type semiconductors. Blending with donor polymers (e.g., P3HT) enhances charge mobility in OFETs .
Photovoltaic Devices
In dye-sensitized solar cells (DSSCs), nitrile-functionalized thienothiophenes act as electron acceptors. Computational studies suggest their LUMO levels align with TiO₂ conduction bands, facilitating electron injection .
Liquid Crystalline Materials
Incorporating alkyl chains or mesogenic cores enables the formation of smectic phases, as demonstrated in related thienothiophene-based liquid crystals .
Hazard Statement | Precautionary Measure | Source |
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H302: Harmful if swallowed | Use personal protective equipment | |
H315: Skin irritation | Avoid inhalation and skin contact |
Proper storage conditions (room temperature, dry environment) and handling under inert atmospheres are recommended .
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